3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine
Description
3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine is a pyrrolidine-based compound featuring a benzodioxol ring and a 2,5-dimethylbenzoyl substituent. The benzodioxol moiety (a methylenedioxy group fused to a benzene ring) is notable for its electron-rich aromatic system, which often enhances binding affinity in bioactive molecules. The pyrrolidine ring provides conformational flexibility, while the 2,5-dimethylbenzoyl group introduces steric and electronic effects that influence solubility and intermolecular interactions.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-3-4-14(2)17(9-13)20(22)21-8-7-16(11-21)15-5-6-18-19(10-15)24-12-23-18/h3-6,9-10,16H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLNXOKYNIEQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodioxole Group: This step may involve electrophilic aromatic substitution or other suitable reactions to attach the benzodioxole moiety.
Attachment of the Dimethylbenzoyl Group: This can be done using Friedel-Crafts acylation or similar reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions might target the carbonyl group in the dimethylbenzoyl moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry
Material Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine, we compare it with three analogs (Table 1) and discuss key structural and functional distinctions.
Table 1: Structural Comparison of Key Compounds
Key Comparative Insights
Structural Flexibility vs. Rigidity :
- The pyrrolidine core in the target compound allows for conformational adaptability, contrasting with the rigid planar structure of the chalcone derivative . This flexibility may influence binding kinetics in biological systems.
- The chroman ring in the chalcone analog introduces additional steric constraints, reducing rotational freedom compared to the pyrrolidine-based compound.
In contrast, the fluoropentyl chain in the indole analog prioritizes hydrophobicity and metabolic stability. The benzodioxol moiety, common to all compounds, contributes to electron-rich aromatic systems, which may improve affinity for serotoninergic or adrenergic receptors.
Functional Group Interactions: The chalcone derivative exhibits an intramolecular hydrogen bond (S(5) ring) between the hydroxyl group and the carbonyl oxygen, stabilizing its E-conformation. Such interactions are absent in the pyrrolidine compound, which relies on non-covalent van der Waals forces. The phenethylamine analog lacks a carbonyl group, reducing polar interactions but enhancing membrane permeability.
Synthetic and Analytical Considerations :
- Crystallographic data for the chalcone derivative (e.g., lattice parameters, dihedral angles) were obtained using a Bruker SMART APEX CCD diffractometer , a method applicable to the target compound for structural validation.
- The absence of a conjugated system in the pyrrolidine compound may complicate UV-Vis characterization compared to the chalcone analog.
Research Findings and Implications
- Pharmacological Potential: Benzodioxol-containing compounds often exhibit neuroactive properties. The pyrrolidine derivative’s flexibility may allow for broader receptor engagement compared to rigid analogs like the chalcone.
- Stability and Solubility : The 2,5-dimethylbenzoyl group likely improves lipophilicity, but may reduce aqueous solubility relative to the hydroxy/methoxy-substituted chalcone .
- Future Directions : Comparative molecular docking studies or in vitro assays (e.g., binding affinity to 5-HT receptors) are needed to quantify functional differences among these analogs.
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a benzodioxole moiety and a dimethylbenzoyl group. Its molecular formula is with a molecular weight of approximately 253.30 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Ring : This is achieved through the condensation of catechol with formaldehyde under acidic conditions.
- Pyrrolidine Formation : The pyrrolidine ring is synthesized via cyclization reactions involving suitable precursors.
- Benzoylation : The introduction of the 2,5-dimethylbenzoyl group is accomplished through acylation reactions.
Biological Activity
Research indicates that this compound possesses various biological activities:
Anticancer Properties
Studies have shown that compounds containing benzodioxole structures exhibit anticancer activity by inducing apoptosis in cancer cells. Specifically, research has indicated that this compound can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and cancer progression.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
The biological effects of this compound are likely mediated through:
- Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their activity.
- Signal Transduction Interference : It may disrupt signaling pathways that promote cell survival and proliferation.
Case Studies
Several case studies illustrate the efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. |
| Study 2 | Reported inhibition of COX enzymes leading to decreased inflammatory markers in treated subjects. |
| Study 3 | Showed neuroprotective effects in animal models subjected to oxidative stress conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
